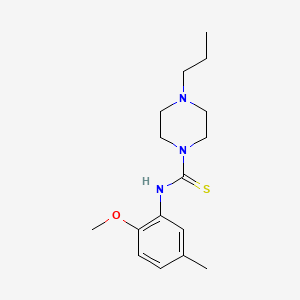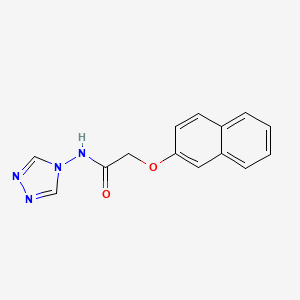
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative and is classified as a selective serotonin reuptake inhibitor (SSRI).
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have analgesic effects, which may be useful in the treatment of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which makes it useful for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that it may not be suitable for studying the effects of other neurotransmitters or systems.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to reduce the rewarding effects of opioids in animal models, suggesting that it may be useful in the treatment of addiction. Another area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Further research is needed to explore these potential applications of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It works by selectively inhibiting the reuptake of serotonin in the brain, which can improve mood and reduce anxiety. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential use in the treatment of various conditions, including depression, anxiety, neuropathic pain, and drug addiction. Future research is needed to explore these potential applications and to further understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with propylpiperazine and ammonium thiocyanate to form N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields. It has been found to have antidepressant and anxiolytic effects in animal models. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-4-7-18-8-10-19(11-9-18)16(21)17-14-12-13(2)5-6-15(14)20-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBLMQWLOUJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)



![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)